4-Heptanol, 1,1,1,7,7,7-hexafluoro-

Description

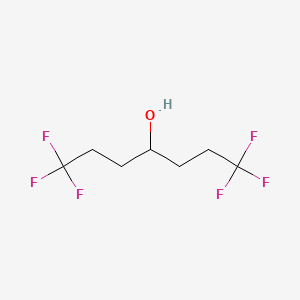

The compound 4-Heptanol, 1,1,1,7,7,7-hexafluoro- (CAS 43150-54-5) is a fluorinated heptanol derivative with the molecular formula C₇H₄O₃F₆ and a molecular weight of 250.095 g/mol . Its structure features a central hydroxyl group at the 4-position of the heptane chain, with terminal trifluoromethyl (-CF₃) groups at both ends. Key physicochemical properties include:

- XLogP3: 1.9 (indicating moderate lipophilicity)

- Hydrogen bond acceptors: 9

- Topological polar surface area: 51.2 Ų .

This compound’s unique fluorination pattern enhances its thermal stability and resistance to oxidation, making it relevant in pharmaceutical intermediates and specialty materials .

Properties

Molecular Formula |

C7H10F6O |

|---|---|

Molecular Weight |

224.14 g/mol |

IUPAC Name |

1,1,1,7,7,7-hexafluoroheptan-4-ol |

InChI |

InChI=1S/C7H10F6O/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h5,14H,1-4H2 |

InChI Key |

GNAZHPIBRVVJQW-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(F)(F)F)C(CCC(F)(F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Fluorinated Ketones and Triketones

1,1,1,7,7,7-Hexafluoro-2,4,6-heptanetrione (CAS 43150-54-5):

- Structure : A triketone with six fluorine atoms.

- Molecular weight : 250.095 g/mol.

- Key properties : Lower boiling point (~315°C) compared to hydroxyl-containing derivatives due to lack of hydrogen bonding .

- Applications : Used in coordination chemistry as a ligand precursor (e.g., yttrium complexes) .

Hexafluoroacetylacetone (HFAcAc) :

| Compound | CAS | Molecular Formula | MW (g/mol) | XLogP3 | Boiling Point (°C) | Applications |

|---|---|---|---|---|---|---|

| 4-Heptanol, hexafluoro- | 43150-54-5 | C₇H₄O₃F₆ | 250.095 | 1.9 | ~315 | Pharmaceuticals, ligands |

| HFAcAc | 1522-22-1 | C₅H₂F₆O₂ | 208.06 | 1.2 | 69–70 | Metal chelation |

Fluorinated Diols and Polyols

1,1,1,7,7,7-Hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptane-4-one (CAS 10487-11-3):

- PI-28950 (C₁₆H₁₃F₁₂NO₂): Structure: A dihydroxy-benzylimino derivative. Key differences: Aromatic substituents increase steric bulk and reduce reactivity toward electrophiles .

| Compound | CAS | Molecular Formula | MW (g/mol) | Density (g/cm³) | Applications |

|---|---|---|---|---|---|

| CAS 10487-11-3 | 10487-11-3 | C₉H₆F₁₂O₃ | 390.123 | 1.66 | Pharmaceuticals |

| PI-28950 | - | C₁₆H₁₃F₁₂NO₂ | 479.26 | - | Specialty chemicals |

Agrochemical Derivatives

- Properties: High environmental persistence due to C-F bonds; used as fungicides . Risks: Corrosive and toxic, requiring stringent handling protocols .

Preparation Methods

Reaction Mechanism and Optimization

The hydrogenation of 1-trifluoromethyl-trifluorooxetane (Fig. 1) represents a robust two-step synthesis:

Step 1: Oxetane Formation

Hexafluoropropylene reacts with formaldehyde under acidic conditions (e.g., HF, 50°C, 12 h) to yield 1-trifluoromethyl-trifluorooxetane:

Key Conditions:

| Parameter | Optimal Range |

|---|---|

| Temperature | 50–80°C |

| Pressure | 1–5 MPa |

| Molar Ratio (C3F6:H2CO) | 3:1 |

| Solvent | Acetic acid/HF |

| Yield | 90% |

Step 2: Hydrogenation

Palladium or platinum catalysts (1–5 wt%) facilitate oxetane ring opening under H₂ (2 MPa, 40°C, 4 h):

Performance Metrics:

| Catalyst | Purity (%) | Yield (%) |

|---|---|---|

| 5% Pd/C | 99 | 91.5 |

| 2% Pt/C | 99 | 94.5 |

This method avoids isomerization issues prevalent in telomerization routes, achieving single-product output.

Grignard Reagent-Based Synthesis

Fluorinated Carbonyl Substrates

Grignard reagents (RMgX) add to fluorinated ketones or aldehydes to form secondary or tertiary alcohols. For 4-heptafluoroheptanol, a hypothetical pathway involves:

Challenges:

-

Fluorinated Grignard reagents (e.g., CF3MgBr) exhibit low stability due to C-F bond strength.

-

Side reactions (e.g., β-fluoride elimination) reduce yields.

Mitigation Strategies:

-

Use turbo-Hauser base (i-Pr₂NMgCl-LiCl) to stabilize intermediates.

-

Conduct reactions at −78°C in anhydrous THF.

Telomerization of Hexafluoropropylene

Mechanism and Limitations

Telomerization of hexafluoropropylene (C3F6) with methanol produces a mixture of hexafluoro-1-butanol and hexafluoro-2-butanol:

Initiation Methods:

| Method | Temperature Range | Isomer Ratio (1:2) |

|---|---|---|

| Thermal | 150–250°C | 1:1.2 |

| Photochemical | 25–50°C | 1:1.5 |

| Peroxide | 50–150°C | 1:1.8 |

Drawbacks:

-

Inability to isolate single isomers necessitates post-synthesis purification.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Isomer Control | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 94.5 | 99 | Excellent | High |

| Grignard Addition | 60–75* | 85–90* | Moderate | Low |

| Telomerization | 70–80 | 75–85 | Poor | Moderate |

*Theoretical estimates for fluorinated substrates.

Q & A

Q. What are the optimal synthetic routes for 4-Heptanol, 1,1,1,7,7,7-hexafluoro-?

- Methodological Answer : Synthesis can be optimized using zinc-mediated dechlorination, as demonstrated for structurally similar perfluorinated compounds. Key parameters include solvent choice (e.g., DMF), reaction temperature (80°C), and molar ratios (e.g., 1:1 substrate-to-zinc ratio). Gas chromatography (GC) is recommended for purity validation (>95%) and yield calculation . Single-factor experimental designs are common, but factorial designs may improve reproducibility.

Q. How can the structure of 4-Heptanol, 1,1,1,7,7,7-hexafluoro- be characterized?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for fluorine () and hydrogen () signal analysis, supplemented by X-ray crystallography for bond-length and angle verification (e.g., C–F bonds at ~1.34 Å, C–O angles at ~116°). Mass spectrometry (MS) confirms molecular weight (e.g., 264.2 g/mol for related compounds) .

Q. What physicochemical properties are critical for experimental design?

- Methodological Answer : Key properties include hydrophobicity (XlogP ≈ 3.2), hydrogen-bond donor/acceptor counts (1 donor, 7 acceptors), and topological polar surface area (20.2 Ų). These influence solubility, membrane permeability, and reactivity. Thermal stability should be assessed via differential scanning calorimetry (DSC) .

Q. What safety protocols are recommended for handling fluorinated alcohols?

- Methodological Answer : Use fume hoods for volatile compounds, PPE (gloves, goggles), and emergency measures (e.g., 15-minute eye rinsing with water, artificial respiration for inhalation exposure). Toxicity screening in zebrafish models (LC₅₀ assays) is advised for preliminary hazard assessment .

Advanced Research Questions

Q. How does 4-Heptanol, 1,1,1,7,7,7-hexafluoro- modulate oxidative stress in retinal degeneration models?

- Methodological Answer : In zebrafish Usher syndrome models, quantify photoreceptor survival via immunohistochemistry and measure oxidative markers (e.g., mitochondrial superoxide with MitoSOX Red). Transcriptional profiling (qPCR) of SIRT3 and neuronal nitric oxide synthase (nNOS) can elucidate antioxidant pathways. Note that structural defects (e.g., pcdh15b mutations) may remain unaffected despite functional improvements .

Q. How can contradictory data on mitochondrial superoxide regulation be resolved?

- Methodological Answer : Use SIRT3 knockdown models to isolate hexafluoro’s mechanism. Combine fluorescence-activated cell sorting (FACS) for mitochondrial ROS quantification with metabolomics (LC-MS) to identify off-target effects. Reproducibility requires standardized light conditions (ambient vs. controlled photoperiods) .

Q. What experimental designs study interactions with lipid bilayers?

- Methodological Answer : Bilayer lipid membrane (BLM) electrophysiology measures capacitive photocurrents under controlled illumination (HBO/XBO lamps). Add ionophores (e.g., 1799 at 4 µM) to modulate membrane conductivity. Use proteoliposomes reconstituted with rhodopsin for photoreceptor-specific studies .

Q. How can synthesis be optimized beyond single-factor approaches?

- Methodological Answer : Replace single-factor trials with response surface methodology (RSM) to model interactions between solvent polarity, temperature, and stoichiometry. High-throughput microreactors enable rapid screening. Validate with GC-MS and compare against density functional theory (DFT) simulations for reaction pathway validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.